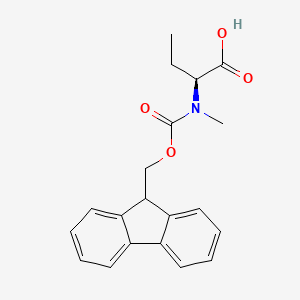

Fmoc-N-methyl-L-2-aminobutyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLTUKBCCEZSD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Methyl L 2 Aminobutyric Acid and Analogues

Strategies for N-Methylation of α-Amino Acid Precursors

The introduction of a methyl group to the nitrogen atom of an α-amino acid is a fundamental step in producing Fmoc-N-methyl-L-2-aminobutyric acid. This can be achieved through several methods, each with its own set of advantages and limitations.

Solution-Phase N-Methylation Protocols

Traditional solution-phase synthesis offers a versatile approach to N-methylation. One widely used method involves the use of sodium hydride and methyl iodide to N-methylate N-acyl or N-carbamoyl protected amino acids. monash.edu Another approach is the N-methylation of carbamate-protected peptides using silver oxide and methyl iodide. monash.edu For instance, N-methyl derivatives of α-N-Boc, side-chain N-phthaloyl-protected ornithine and lysine (B10760008) have been synthesized by protecting the carboxyl group as a benzyl (B1604629) ester, followed by silver oxide/methyl iodide-mediated N-methylation and subsequent deprotection. monash.edu

A significant challenge in solution-phase synthesis is the potential for side reactions and the need for purification steps. For example, when using alkyl ester protection, strong bases used for deprotection can lead to saponification. monash.edu However, methods like the SN2 dealkylation of methyl esters with lithium iodide have been shown to effectively demethylate without compromising the chiral integrity of the N-methylated amino acids. monash.edu

Solid-Phase N-Methylation Techniques for Fmoc-Protected Amino Acids

Solid-phase synthesis provides a more streamlined and efficient alternative to solution-phase methods, minimizing handling losses and simplifying purification.

A prominent solid-phase method is the Biron-Kessler method, which is an adaptation of Fukuyama's solution-phase technique. nih.govcsic.es This method involves the protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group. nih.govcsic.es The presence of the sulfonyl and nitro groups acidifies the amine's NH group, making it susceptible to methylation. nih.gov The methylation is typically carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.govcsic.es Following methylation, the o-NBS group is removed to yield the N-methylated amino acid. csic.es This method has been optimized to be highly efficient, with the entire three-step process of amine activation, methylation, and deprotection achievable in as little as 35 minutes. nih.gov

| Step | Reagents | Purpose |

| Amine Protection | o-nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protects the α-amino group and acidifies the NH for methylation. nih.govcsic.es |

| N-Methylation | Dimethyl sulfate or methyl iodide, DBU or 1,8-diazabicyclo[5.4.0]undec-7-ene | Introduces the methyl group to the nitrogen atom. nih.govcsic.esnih.gov |

| Deprotection | Thiophenol/potassium carbonate or potassium thiophenoxide | Removes the o-NBS protecting group. monash.edu |

This table outlines the key steps and reagents in the Biron-Kessler method for N-methylation.

The 2-chlorotrityl chloride (2-CTC) resin is frequently used as a temporary protecting group for the carboxylic acid functionality during solid-phase synthesis. nih.govresearchgate.net This resin is advantageous as it prevents racemization during the incorporation of the first amino acid and minimizes the formation of diketopiperazine, a common side reaction. nih.govunirioja.es The amino acid is first attached to the 2-CTC resin, and then the N-methylation is carried out on the solid support. nih.govresearchgate.net After the synthesis is complete, the desired N-methylated amino acid can be cleaved from the resin under mild acidic conditions, often using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govunirioja.es This mild cleavage helps to keep side-chain protecting groups intact. nih.gov

The use of 2-CTC resin has been successfully applied to the synthesis of various Fmoc-N-methyl-amino acids, demonstrating high yields and purity. nih.govcsic.es

Reductive N-Alkylation Approaches

Reductive amination is another important strategy for synthesizing N-methylated amino acids. researchgate.net This method typically involves the reaction of an amino acid with an aldehyde or ketone to form a Schiff base or imine, which is then reduced to the corresponding N-alkylated amine. mdpi.com While this approach is widely used, it can sometimes be limited by over-alkylation and the generation of complex mixtures that require extensive purification. researchgate.net

More advanced methods, such as the Leukart reaction, have been employed for the methylation of α-N-benzyl amino acids. google.com Additionally, the formation of 5-oxazolidinones from N-carbamoyl or acylamino acids, followed by reduction, provides a pathway to α-N-protected, α-N-methyl amino acids. google.comresearchgate.net

Stereoselective Synthesis of Enantiopure N-Methyl-L-2-aminobutyric Acid Precursors

The stereochemical integrity of the amino acid is paramount for its biological activity. Therefore, stereoselective synthesis methods are crucial for producing enantiopure N-methyl-L-2-aminobutyric acid.

One approach involves the use of enzymes, such as opine dehydrogenases, which can catalyze the reductive amination of α-keto acids with high stereoselectivity. pu-toyama.ac.jp For instance, N-[1-(R)-(carboxyl)ethyl]-(S)-phenylalanine has been synthesized from phenylpyruvate and pyruvate (B1213749) using a combination of opine dehydrogenase, formate (B1220265) dehydrogenase, and phenylalanine dehydrogenase. pu-toyama.ac.jp

Another strategy is the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For example, the diazotization of a parent amino acid can yield an α-bromo acid, which can then undergo nucleophilic displacement to produce the desired N-methyl derivative with a specific configuration. monash.edu

Furthermore, biocatalytic methods are emerging as attractive alternatives to traditional chemical synthesis for producing N-methylated amino acids due to their high chemo-, regio-, and enantioselectivity. researchgate.netnih.gov

Enzymatic Resolution and Biotransformation Methods

Enzymatic methods offer a powerful approach to establishing the stereocenter of L-2-aminobutyric acid (L-ABA), the precursor to the target molecule. While direct enzymatic N-methylation of L-ABA is not a standard route, a chemoenzymatic pathway is highly effective.

First, the chiral precursor L-ABA is produced. This is often achieved through the kinetic resolution of a racemic mixture of N-acetyl-2-aminobutyric acid using an L-acylase enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid untouched. google.com The resulting L-ABA can then be separated. Another biocatalytic route involves the amination of α-ketobutyric acid using engineered transaminases or dehydrogenases, such as L-amino acid dehydrogenase, which can directly produce L-ABA with high enantiomeric excess. d-nb.info Multi-enzyme cascade reactions, for instance, using a threonine deaminase and a leucine (B10760876) dehydrogenase, can convert L-threonine into L-ABA in a one-pot synthesis. google.com

Once optically pure L-ABA is obtained, the N-methylation is typically performed chemically. However, biotransformation routes for the N-methylation of amino acids are emerging. Whole-cell biocatalysts, such as recombinant Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenase, have been developed to produce N-methylated amino acids directly from sugars and methylamine. nih.gov Furthermore, pathway engineering in microorganisms has shown that some nonribosomal peptide synthetase (NRPS) systems utilize a dedicated methyltransferase to N-methylate amino acid substrates before incorporation, a strategy that can be harnessed for biotransformation. rsc.org

Asymmetric Alkylation Methodologies

Asymmetric alkylation provides a direct chemical route to establishing the chiral center while simultaneously constructing the carbon backbone. These methods often employ a chiral auxiliary to direct the stereoselective alkylation of a glycine (B1666218) or sarcosine (B1681465) (N-methylglycine) enolate.

A highly practical and well-documented method involves the use of a pseudoephedrine-derived chiral auxiliary. acs.org Pseudoephedrine can be condensed with sarcosine methyl ester to form pseudoephedrine sarcosinamide. This compound is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate, which subsequently reacts with an alkyl halide (in this case, ethyl iodide or bromide) to form the desired carbon skeleton. The alkylation proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be removed under mild hydrolytic conditions to yield N-methyl-L-2-aminobutyric acid with little to no racemization. acs.org

Another established method uses chiral nickel(II) Schiff base complexes derived from glycine or alanine (B10760859). rsc.org The complex acts as a template, holding the amino acid in a rigid conformation. Deprotonation and subsequent alkylation occur with high stereoselectivity, directed by the chiral ligand. After alkylation, the N-methylated amino acid can be liberated by hydrolysis, and the chiral ligand can be recovered. rsc.org

Below is a table summarizing representative results for asymmetric alkylation using a chiral auxiliary approach.

| Chiral Auxiliary | Enolate Source | Alkylating Agent | Diastereomeric Excess (d.e.) | Reference |

| Pseudoephedrine | Sarcosinamide | Ethyl Bromide | >95% | acs.org |

| (S)-o-[(N-benzylprolyl)amino]benzophenone | Alanine Schiff Base | Methyl Iodide | >80% | rsc.org |

| Pseudoephenamine | Alaninamide Pivaldimine | Benzyl Bromide | >95% (19:1) | nih.gov |

Fmoc Protecting Group Chemistry in the Context of N-Methylated Alpha-Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its base lability, which allows for orthogonal protection schemes. wikipedia.org Its application to N-methylated amino acids presents unique considerations.

Introduction of the Fmoc Group to N-Methylated Amines

The introduction of the Fmoc group onto the secondary amine of N-methyl-L-2-aminobutyric acid is typically achieved by reaction with an activated Fmoc reagent. Common reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgscielo.br The reaction is generally performed in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) or in a biphasic system with an organic solvent like dioxane. iucr.org

Compared to primary amines, the N-methyl secondary amine is less nucleophilic and more sterically hindered, which can lead to slower reaction times. Careful control of pH is crucial; it must be high enough to deprotonate the secondary ammonium (B1175870) salt but not so high as to cause significant hydrolysis of the Fmoc reagent. iucr.org An alternative approach involves silylating the amine with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to reaction with Fmoc-Cl under anhydrous conditions, which can lead to high yields and purity. google.com

A modern and efficient strategy involves performing the N-methylation and Fmoc protection on a solid support. For example, an Fmoc-protected amino acid can be attached to a 2-chlorotrityl chloride (2-CTC) resin, deprotected, and then N-methylated on-resin using the Biron-Kessler method (which involves a temporary 2-nitrobenzenesulfonyl protecting group). Following methylation, the o-NBS group is removed and the amine is re-protected with Fmoc-OSu before the final Fmoc-N-Me-amino acid is cleaved from the resin. nih.gov

Orthogonal Deprotection Strategies in Multistep Synthesis

Orthogonality in protecting group strategy is essential for the stepwise synthesis of complex molecules like peptides. The Fmoc group forms the basis of one of the most common orthogonal schemes in solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy. researchgate.netnih.gov

In this strategy, the N-terminal Fmoc group is temporary and is removed at each step of peptide elongation using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This condition is orthogonal to the acid-labile protecting groups used for amino acid side chains (e.g., tert-butyl (tBu), trityl (Trt)) and the acid-labile linkers connecting the peptide to the resin. These acid-labile groups are stable to piperidine but are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). nih.gov

The use of hyper-acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) provides another layer of orthogonality. The fully protected peptide can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1% TFA in dichloromethane) that leave the side-chain tBu groups intact. nih.govresearchgate.net This allows for the synthesis of protected peptide fragments that can be used in subsequent solution-phase couplings.

Recently, novel deprotection methods have expanded the versatility of the Fmoc group. For instance, a method for Fmoc removal via hydrogenolysis under mildly acidic conditions has been developed, which is orthogonal to both traditional base-labile conditions and many acid-labile groups, offering greater flexibility in the synthesis of sensitive or complex peptides. nih.govacs.orgresearchgate.net

Mitigation of Side Reactions and Impurity Formation During Synthesis

The synthesis and subsequent use of this compound are susceptible to side reactions, with racemization being the most significant threat to product purity.

Prevention of Racemization during Carboxyl Activation and Coupling

N-methylated amino acids are exceptionally prone to racemization during the carboxyl activation step required for peptide bond formation. pharm.or.jp The mechanism does not proceed through the typical 5(4H)-oxazolone intermediate seen with N-acyl amino acids. Instead, it is believed to involve the formation of a highly reactive and planar pseudoaromatic oxazolonium ion, which readily loses its stereochemical integrity. pharm.or.jpcdnsciencepub.com

The choice of coupling reagent and additives is therefore critical to suppress this side reaction. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), even when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can lead to significant racemization. pharm.or.jp

More effective reagents have been developed specifically to address the challenge of coupling sterically hindered and racemization-prone amino acids. Phosphonium salt-based reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP), as well as aminium/uronium reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), generally provide better results with less racemization. peptide.combachem.com The use of HOAt-based reagents is particularly effective. pharm.or.jp Recent studies have also shown that novel ynamide-based coupling reagents can proceed with no detectable racemization. acs.org

The following table, based on model studies of N-methylated amino acids, illustrates the impact of different coupling conditions on racemization.

| Coupling Reagent | Additive | Base | Racemization (% D-isomer) | Reference |

| DCC | HOBt | - | Significant | pharm.or.jp |

| DCC | HOSu | - | Significant | pharm.or.jp |

| WSCI | HOBt | DIEA | High | pharm.or.jp |

| WSCI | HOAt | DIEA | Reduced, but still present | pharm.or.jp |

| HATU | - | DIPEA | Low | merckmillipore.com |

| PyAOP | - | - | Especially effective for N-methyl amino acids | peptide.com |

| PyBrOP | - | - | Developed to overcome issues with N-methyl amino acids | bachem.com |

Note: WSCI = Water-Soluble Carbodiimide (EDC), HOSu = N-Hydroxysuccinimide, DIEA = N,N-Diisopropylethylamine. Racemization levels are context-dependent.

Minimizing the pre-activation time before the amine component is added is another crucial strategy to prevent the buildup of the reactive, racemization-prone intermediate. merckmillipore.com

Control of Oligomerization and By-product Formation (e.g., γ-lactam, Fmoc-carbamate)

During the synthesis of this compound, several side reactions can occur, leading to the formation of undesirable by-products. Key among these are oligomerization, γ-lactam formation, and the generation of Fmoc-carbamate-related impurities.

Oligomerization

A significant side reaction during the introduction of the Fmoc protecting group is the formation of oligomers, most commonly dipeptides (Fmoc-Xaa-Xaa-OH). nih.gov This occurs when the carboxylic acid of one amino acid molecule is inadvertently activated and reacts with the amino group of a second molecule before it is protected. nih.gov This is particularly problematic when using highly reactive Fmoc reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govoup.com

To circumvent this, a widely adopted strategy is the temporary protection of the carboxylic acid group via silylation. nih.govresearchgate.net By treating the amino acid with a silylating agent, such as trimethylsilylchloride (TMS-Cl), in an aprotic solvent, an intermediate O,N-bis-trimethylsilyl-amino acid is formed in situ. researchgate.net This intermediate's protected carboxyl group is prevented from reacting, thus eliminating the pathway for oligomerization during the subsequent reaction with the Fmoc-donating agent. researchgate.net This method has proven effective for synthesizing a variety of Nα-urethane blocked amino acids with high purity. researchgate.net

γ-Lactam Formation

Derivatives of 2-aminobutyric acid are susceptible to intramolecular cyclization, which results in the formation of a stable, five-membered ring known as a γ-lactam. dovepress.com Studies on the synthesis of related compounds have shown that acetylation of L-α-aminobutyric acid can lead to the formation of this γ-lactam by-product. dovepress.com This side reaction is a concern during the synthesis and subsequent handling of this compound, as conditions promoting amide bond formation or activation could potentially trigger this intramolecular cyclization. Careful control of pH and the choice of reagents are necessary to minimize this pathway.

Fmoc-Carbamate and Related Impurities

The choice of reagent for introducing the Fmoc group is crucial, as it can be a source of specific impurities. When 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) is used, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH as by-products. nih.govmerckmillipore.com These impurities are problematic as they can be incorporated into the peptide chain during synthesis. nih.gov To avoid this, alternative reagents have been developed, such as 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro nih.govnih.govundecane-2,4-dione ester (Fmoc-OASUD), which is more stable and does not produce impurities resulting from the Lossen rearrangement. researchgate.net

| By-product/Impurity | Formation Mechanism | Control Strategy |

| Oligomers (e.g., Fmoc-dipeptide) | Unwanted activation of the carboxylic acid during Fmoc protection, especially with Fmoc-Cl. nih.govoup.com | Intermediate in situ silylation of the carboxylic acid using agents like TMS-Cl to prevent its reaction. researchgate.net |

| γ-Lactam | Intramolecular cyclization of the 2-aminobutyric acid backbone. dovepress.com | Careful control of reaction conditions (pH, reagents) to avoid triggering cyclization. |

| Fmoc-β-Ala-OH | Lossen rearrangement of the Fmoc-donating reagent, particularly when using Fmoc-OSu. nih.govmerckmillipore.com | Use of alternative, more stable Fmoc-donating reagents like Fmoc-OASUD. researchgate.net |

Applications of Fmoc N Methyl L 2 Aminobutyric Acid in Peptide and Peptidomimetic Research

Integration into Solid-Phase Peptide Synthesis (SPPS)

The primary method for chemically synthesizing peptides is solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. iris-biotech.de Fmoc-N-methyl-L-2-aminobutyric acid is designed for seamless integration into the widely used Fmoc/tBu SPPS strategy. nih.gov

Coupling Efficiency and Steric Hindrance Considerations

The incorporation of N-methylated amino acids like this compound into a peptide sequence presents a significant challenge due to steric hindrance. The presence of the methyl group on the nitrogen atom of the amino acid sterically encumbers the coupling reaction, making it more difficult to form a peptide bond with the incoming amino acid. google.com This can lead to lower coupling efficiencies and the formation of deletion sequences, where the intended amino acid is not incorporated into the peptide chain.

To overcome this, specialized coupling reagents and conditions are often employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be more effective in promoting coupling to sterically hindered N-methylated amino acids. google.comgoogle.com Additionally, the use of acid chlorides of the protected amino acids has been shown to be a superior method for coupling to sterically hindered residues. google.com The choice of solvent can also play a role, with N-methyl-2-pyrrolidone (NMP) being a common choice in Fmoc-based SPPS. nih.gov

| Coupling Reagent | Efficacy with N-methylated Amino Acids | Reference |

| HATU | High | google.com |

| PyBOP | High | google.comgoogle.com |

| Amino Acid Chlorides | Superior | google.com |

Impact on Peptide Chain Elongation and Purity

The successful incorporation of this compound and subsequent elongation of the peptide chain are critical for obtaining the desired peptide in high purity. The reduced coupling efficiency due to steric hindrance can lead to a higher incidence of deletion and other side products, complicating the purification process. nih.gov Incomplete couplings can result in a heterogeneous mixture of peptides, from which the target peptide must be isolated.

Furthermore, the presence of N-methylated residues can sometimes influence the aggregation of the growing peptide chain on the solid support, a phenomenon that can hinder further elongation. nih.gov Careful monitoring of the coupling reactions, for instance, through colorimetric tests like the Kaiser test, and the use of optimized protocols are essential to maximize the yield and purity of the final peptide. nih.gov

Role in the Design and Synthesis of N-Methylated Peptides

The introduction of N-methyl groups into a peptide backbone is a widely used strategy to modulate its properties. nih.gov this compound provides a direct means to incorporate this modification at a specific position within a peptide sequence.

Conformational Control and Structural Rigidity in Peptide Architectures

N-methylation of a peptide backbone has a profound impact on its conformation. The methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide chain. nih.gov This constraint can be utilized to favor specific secondary structures, such as β-turns or helical folds. nih.govrsc.org For instance, the strategic placement of an N-methylated amino acid can induce a β-turn, a common structural motif in proteins and peptides that is often involved in molecular recognition events. nih.govrsc.org By controlling the conformation, researchers can design peptides with predefined three-dimensional structures, which is crucial for their interaction with biological targets. researchgate.net The loss of the amide proton, which can act as a hydrogen bond donor, also significantly alters the hydrogen bonding patterns within the peptide, further influencing its folded structure. researchgate.net

Modulation of Peptide Stability and Bioavailability for Research Applications

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.govresearchgate.net N-methylation of the peptide bond can significantly enhance the metabolic stability of peptides by shielding the amide bond from proteolytic cleavage. researchgate.netresearchgate.net This increased resistance to enzymatic degradation leads to a longer half-life in biological systems, a desirable property for therapeutic applications.

Furthermore, N-methylation can improve the bioavailability of peptides, including their ability to be absorbed after oral administration. researchgate.netnih.gov The replacement of a polar N-H group with a non-polar N-CH3 group increases the lipophilicity of the peptide, which can facilitate its passage across cell membranes. researchgate.netacs.org The immunosuppressant drug Cyclosporin A, a cyclic peptide containing several N-methylated amino acids, is a prominent example of an orally bioavailable peptide. researchgate.net

Utilization in Peptidomimetic and Foldamer Development

The unique properties conferred by N-methylation make this compound a valuable tool in the development of peptidomimetics and foldamers.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. nih.gov The incorporation of N-methylated amino acids is a common strategy in peptidomimetic design to overcome the limitations of natural peptides. nih.gov

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins. nih.gov They are designed to mimic the secondary structures of proteins and can be used to study protein folding and to develop novel therapeutic agents. nih.govresearchgate.net The conformational constraints imposed by N-methylation can be exploited in the design of foldamers with specific helical or sheet-like structures. nih.govrsc.org The ability to control the folded architecture of these synthetic molecules opens up possibilities for creating novel scaffolds for drug discovery and materials science. nih.gov

Creation of Structurally Constrained Peptidomimetics

The incorporation of this compound into a peptide sequence is a key strategy for creating structurally constrained peptidomimetics. uni-regensburg.de The N-methyl group on the backbone amide nitrogen introduces significant steric hindrance, which fundamentally alters the conformational possibilities of the peptide chain. scielo.org.mx This modification restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide backbone into a more rigid structure. rsc.org

Specifically, N-methylation disfavors the adoption of α-helical conformations and instead promotes more extended or turn-like structures. rsc.orgmonash.edu By removing the hydrogen bond donor capability of the amide nitrogen, N-methylation disrupts the formation of secondary structures like α-helices and β-sheets that rely on intramolecular hydrogen bonding. mdpi.com This conformational rigidity is a crucial attribute in the design of peptidomimetics, as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. rsc.org The use of such constrained amino acids is a well-established method for improving selectivity, metabolic stability, and bioavailability. uni-regensburg.de

Application in Research on Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive but challenging therapeutic targets. whiterose.ac.ukresearchgate.net The interfaces of these interactions are often large and flat, making them difficult to target with traditional small molecules. researchgate.netfrontiersin.org Peptides and peptidomimetics derived from one of the interacting partners are promising candidates for modulating PPIs. frontiersin.org

The inclusion of this compound and other N-methylated amino acids is a valuable strategy in the development of PPI modulators. mdpi.com N-methylation can enhance crucial drug-like properties, including resistance to proteolytic degradation and improved cell permeability. rsc.orgresearchgate.netnih.gov By shielding the peptide backbone from enzymatic cleavage and reducing the number of hydrogen bond donors, N-methylation can help overcome the primary limitations of peptide-based therapeutics. frontiersin.orgmdpi.com

For instance, research has shown that systematic N-methylation of peptides can fine-tune their binding affinity for target proteins. rsc.org While the effects can be position-dependent, this modification serves as a tool to optimize the interaction specificity and potency of PPI inhibitors. rsc.orgmonash.edu By creating more stable and cell-permeable peptide-based inhibitors, this amino acid aids in the development of molecules capable of disrupting disease-relevant PPIs inside the cell. rsc.org

Contribution to the Synthesis of Non-Canonical Amino Acid-Containing Compounds

The use of this compound is part of a broader and highly significant movement in medicinal chemistry: the incorporation of non-canonical amino acids (ncAAs) to expand the chemical diversity and functionality of peptides. rsc.orgacs.org Nature primarily utilizes 20 canonical amino acids, but chemists are not bound by this limitation and can access a vast array of synthetic building blocks to create "designer" peptides with enhanced properties. acs.orgnih.gov

This compound serves as a prime example of an ncAA that imparts specific, desirable attributes. Its Fmoc protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS), the primary method for chemically synthesizing peptides. nih.govasm.org The availability of such specialized building blocks allows for the routine and efficient creation of peptides with features not found in nature. molport.com The incorporation of ncAAs like this one is a key strategy for improving the pharmacokinetic profiles of peptide drug candidates, including their stability and oral bioavailability. researchgate.netresearchgate.net This expands the potential of peptides to be developed into effective therapeutics for a wide range of diseases. frontiersin.orgpreprints.org

Application in Peptide Libraries for Academic Screening Initiatives

Peptide libraries are vast collections of diverse peptide sequences that can be screened to identify molecules with specific biological activities. medchemexpress.com These libraries are powerful tools in drug discovery and basic research for identifying new ligands, enzyme inhibitors, or modulators of cellular processes. vcu.edu The synthesis of N-methylated peptide libraries is particularly valuable for discovering drug-like peptides with improved stability and permeability. vcu.edu

This compound is an ideal building block for inclusion in such libraries. nih.gov Its compatibility with automated SPPS allows for its incorporation into defined positions within thousands of different peptide sequences in a combinatorial fashion. molport.com Academic screening initiatives use these libraries to explore complex biological questions and identify starting points for therapeutic development. nih.gov For example, a library containing N-methylated residues could be screened against a specific protein target to find a potent and proteolytically resistant inhibitor. nih.govvcu.edu The ability to create large, diverse libraries containing ncAAs like this compound significantly enhances the potential to discover novel, highly functional peptides for a variety of scientific applications. acs.org

Analytical and Characterization Methodologies in Academic Research

Purity Assessment and Quality Control of Fmoc-N-methyl-L-2-aminobutyric Acid

The purity of this compound is a critical determinant of the success and reproducibility of peptide synthesis. The presence of impurities can lead to the incorporation of incorrect amino acids or truncated sequences in the final peptide product.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone for assessing the purity of Fmoc-amino acids, including this compound. This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main compound and the detection of impurities.

In a typical RP-HPLC setup for analyzing this compound, a C18 column is often employed. The mobile phase usually consists of a mixture of an aqueous solvent (often water with an acid modifier like trifluoroacetic acid (TFA)) and an organic solvent (commonly acetonitrile (B52724) (ACN)). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the effective separation of compounds with varying polarities. For instance, a method for analyzing similar Fmoc-N-methylated amino acids utilized a C18 XBridge BEH column with a water/ACN gradient (both containing TFA) and UV detection at 220 nm. mdpi.com The high purity of commercially available Fmoc amino acids, often exceeding 99% by RP-HPLC, is a testament to the effectiveness of this quality control measure. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of Fmoc-N-methylated Amino Acids

| Parameter | Condition | Reference |

| Column | C18 XBridge BEH, 3.5 µm, 4.5 mm × 100 mm | mdpi.com |

| Mobile Phase A | Water with 0.045% TFA | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.036% TFA | mdpi.com |

| Gradient | 50% to 100% B in 8 minutes | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Detection | UV at 220 nm | mdpi.com |

It is crucial that the HPLC method can resolve potential impurities that may co-elute with the main peak. nih.gov Such impurities can arise from side reactions during the introduction of the Fmoc group. nih.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Trace Impurity Detection

While HPLC is the primary tool for purity assessment, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can serve as complementary techniques for detecting specific types of trace impurities.

Gas Chromatography (GC) can be employed to detect volatile impurities that may be present in the this compound sample. Although less common for the direct analysis of the non-volatile Fmoc-amino acid itself, GC can be valuable for analyzing starting materials or potential byproducts of the synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for the qualitative detection of impurities. For Fmoc-amino acids, a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. Visualization is often achieved under UV light, where the Fmoc group exhibits strong fluorescence. While not as quantitative as HPLC, TLC is an excellent tool for quickly screening for the presence of major impurities.

Chiral Purity Determination Techniques

As this compound is a chiral compound, ensuring its enantiomeric purity is paramount, especially for applications in synthesizing biologically active peptides where stereochemistry is critical.

Chiral HPLC and GC Methods

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of Fmoc-amino acids. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the chiral separation of Fmoc-amino acid derivatives. nih.govphenomenex.com For example, cellulose tris(3-chloro-4-methylphenylcarbamate) has been successfully used as a CSP for the enantiomeric separation of various Fmoc-amino acids. nih.gov Similarly, macrocyclic glycopeptide-based CSPs, like those based on teicoplanin and ristocetin (B1679390) A, are also excellent choices for resolving racemic mixtures of Fmoc-amino acids. sigmaaldrich.com The separation is typically achieved under reversed-phase or polar organic modes. phenomenex.comsigmaaldrich.com

Table 2: Examples of Chiral Stationary Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase Type | Example | Separation Mode | Reference |

| Polysaccharide-based | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Nano-LC, CEC | nih.gov |

| Polysaccharide-based | Lux Cellulose-2 | Reversed Phase | phenomenex.com |

| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | Reversed Phase, Polar Organic | sigmaaldrich.com |

| Macrocyclic Glycopeptide | CHIROBIOTIC R (Ristocetin A) | Reversed Phase, Polar Organic | sigmaaldrich.com |

| Zwitterionic | Quinine-based ZWIX(+)™ | Hydro-organic, Subcritical Fluid | nih.gov |

| Anion-Exchanger | Quinine-based QN-AX™ | Hydro-organic, Subcritical Fluid | nih.gov |

Chiral Gas Chromatography (GC) can also be used for determining enantiomeric purity, often after derivatization of the amino acid to increase its volatility. While less common than chiral HPLC for Fmoc-protected amino acids, it remains a viable option.

Optical Rotation Measurements in Stereochemical Analysis

Optical rotation is a classical technique used to confirm the stereochemical identity of a chiral compound. It measures the rotation of plane-polarized light by a solution of the compound. For Fmoc-L-2-aminobutyric acid, a specific optical rotation value is expected. For example, a commercial source reports an optical rotation of [α]D20 = -23 ± 3º (c=1 in DMF). chemimpex.com While not a method for determining enantiomeric purity in the presence of its counterpart, it serves as a crucial quality control parameter to confirm that the correct enantiomer has been synthesized.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons of the fluorenyl group, the methyl group on the nitrogen, the α-proton, the ethyl side chain, and the carboxylic acid proton. Similarly, the ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule, confirming the presence of all structural components. Two-dimensional NMR techniques can be used for more complex structural assignments.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Fmoc-amino acids. The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound. For example, the molecular formula C₂₀H₂₁NO₄ corresponds to a molecular weight of approximately 339.4 g/mol . nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the identification of the main compound and any impurities simultaneously. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H (or lack thereof due to N-methylation), C=O (of the carbamate (B1207046) and carboxylic acid), and aromatic C-H bonds of the fluorenyl group.

Table 3: Key Analytical and Characterization Data for this compound

| Property | Value/Technique | Reference |

| Molecular Formula | C₂₀H₂₁NO₄ | nih.gov |

| Molecular Weight | 339.39 g/mol | biosynth.com |

| CAS Number | 1310575-53-1 | nih.govbiosynth.comapolloscientific.co.uksigmaaldrich.com |

| Appearance | White powder or white crystalline powder | chemimpex.com |

| Melting Point | 131 - 137 ºC | chemimpex.com |

| Optical Rotation [α]D20 | -23 ± 3 º (c=1 in DMF) for Fmoc-L-Abu-OH | chemimpex.com |

| Purity (Chiral) | ≥ 99.5% for Fmoc-L-Abu-OH | chemimpex.com |

| Purity (Overall) | Typically >99% by RP-HPLC | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the characteristic signals of the Fmoc protecting group are typically observed in the aromatic region (around 7.3-7.8 ppm). The protons of the fluorenyl group give rise to a series of doublets and triplets. The N-methyl group introduces a singlet in the upfield region of the spectrum. The protons of the 2-aminobutyric acid moiety, specifically the α-proton and the ethyl side chain protons, will have distinct chemical shifts and coupling patterns that are crucial for confirming the structure.

Table 1: Representative ¹³C NMR Chemical Shifts for Fmoc-N-methylated Amino Acids

| Carbon Atom | Fmoc-N-Me-Thr(tBu)-OH (CDCl₃) nih.gov | Fmoc-N-Me-βAla-OH (CDCl₃) nih.gov |

|---|---|---|

| Fmoc CO | 156.5 | 156.7 |

| Carboxylic Acid CO | 172.1 | 174.8 |

| Fmoc Aromatic | 119.0-143.6 | 120.1-144.0 |

| Cα | 54.8 | 34.6 |

| N-CH₃ | 29.6 | 34.2 |

This table presents data from similar compounds to illustrate expected chemical shift regions.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, APCI-MS) for Molecular Confirmation and Impurity Identification

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for identifying any potential impurities. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC) for the analysis of such non-volatile compounds.

In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The theoretical exact mass of this compound (C₂₀H₂₁NO₄) is 339.1471 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

LC-MS is also instrumental in identifying impurities that may be present from the synthesis, such as starting materials (L-2-aminobutyric acid), Fmoc-Cl, or by-products like Fmoc-OH. The separation power of LC combined with the detection sensitivity of MS allows for the quantification of these impurities, ensuring the high purity of the final product required for applications like peptide synthesis.

Table 2: Expected Mass-to-Charge Ratios for this compound and Potential Impurities in ESI-MS

| Compound | Molecular Formula | Exact Mass (g/mol) | [M+H]⁺ | [M-H]⁻ |

|---|---|---|---|---|

| This compound | C₂₀H₂₁NO₄ | 339.1471 | 340.1544 | 338.1398 |

| L-2-Aminobutyric acid | C₄H₉NO₂ | 103.0633 | 104.0706 | 102.0560 |

| Fmoc-Cl | C₁₅H₁₁ClO₂ | 258.0448 | - | - |

| Fmoc-OH | C₁₅H₁₂O₃ | 240.0786 | 241.0859 | 239.0713 |

Advanced Solid-State Characterization

For a comprehensive understanding of the three-dimensional structure and intermolecular interactions of this compound, advanced solid-state characterization techniques are employed.

X-ray Crystallography for Absolute Configuration and Packing Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of the chiral center at the α-carbon of the L-2-aminobutyric acid moiety. This is crucial for applications in peptide chemistry, where stereochemical purity is essential.

The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it elucidates the molecular packing in the crystal lattice, showing how individual molecules interact with each other. While a crystal structure for this compound is not publicly available, the crystal structure of the parent amino acid, L-2-aminobutyric acid, has been determined, revealing complex polymorphic forms with Z' = 4. nih.gov Additionally, the crystal structure of a similar N-methylated Fmoc-amino acid, Fmoc-N-Me-Tyr(t-Bu)-OH, has been reported, providing insights into the typical packing and conformational features of such derivatives. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is performed on the data obtained from X-ray crystallography. It provides a graphical representation of the regions of close contact between neighboring molecules.

For this compound, Hirshfeld surface analysis can be used to identify and characterize various intermolecular interactions, including:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains.

Van der Waals forces: The analysis can also map out weaker van der Waals contacts.

A study on Fmoc-N-Me-Tyr(t-Bu)-OH utilized Hirshfeld surface analysis to detail the noncovalent interactions, providing a model for how this compound would be analyzed. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

In some analytical contexts, derivatization of the parent amino acid is a key strategy to enhance its detection and separation, particularly in complex mixtures.

Pre-column Derivatization for Chromatographic Analysis (e.g., with Fmoc-Cl for amino acid detection)

Fmoc-Cl (9-fluorenylmethyl chloroformate) is a widely used pre-column derivatization reagent for the analysis of amino acids by high-performance liquid chromatography (HPLC). This method is particularly useful for amino acids that lack a strong chromophore or fluorophore, making them difficult to detect using standard UV or fluorescence detectors.

The reaction involves the nucleophilic attack of the amino group of L-2-aminobutyric acid on the Fmoc-Cl reagent under alkaline conditions, forming the highly fluorescent and UV-active Fmoc-amino acid derivative. This derivatization significantly enhances the sensitivity of detection. The resulting this compound can then be readily separated from other amino acid derivatives in a mixture by reversed-phase HPLC and quantified. This method is a cornerstone in amino acid analysis for various applications, including in food science and biotechnology. scispace.com

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Peptide Design

Molecular modeling and docking studies are fundamental to the rational design of peptidomimetics containing N-methylated residues like N-methyl-L-2-aminobutyric acid. These computational techniques allow researchers to predict how N-methylation will affect a peptide's three-dimensional structure and its binding affinity to biological targets such as receptors or enzymes.

The introduction of an N-methyl group, as in N-methyl-L-2-aminobutyric acid, imparts significant local conformational constraints. It eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt or stabilize secondary structures like α-helices and β-sheets. mdpi.com This modification can also promote a cis amide bond conformation, a feature that is often desirable for mimicking β-turn structures known to be important for biological activity. plos.org

Docking simulations are employed to predict the binding mode of a peptide with its target protein. By modeling a peptide containing N-methyl-L-2-aminobutyric acid, scientists can assess whether the modified conformation enhances or diminishes the key interactions required for binding. For instance, while the loss of a hydrogen bond donor can be detrimental, the increased conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity. nih.gov Computational tools like I-TASSER, PEP-FOLD, and Rosetta can be used to generate structural ensembles for these modified peptides for subsequent docking studies. nih.gov The design process often involves creating a library of peptides with N-methylation at various positions to identify the optimal placement for desired biological activity. researchgate.net

| Receptor Interaction | Modified binding pose | The steric bulk of the methyl group and altered conformation can change how the peptide fits into a binding pocket. |

Conformational Analysis and Prediction of N-Methylated Residue Behavior

Conformational analysis of peptides containing N-methylated residues is crucial for predicting their structural and functional behavior. The N-methyl group on the L-2-aminobutyric acid backbone introduces significant steric hindrance, which drastically alters the accessible regions of the Ramachandran plot.

The primary conformational effect of N-methylation is on the torsion angle of the peptide bond (ω). While the trans conformation (ω ≈ 180°) is strongly favored in standard peptides, the steric clash between the N-methyl group and adjacent alpha-carbon substituents lowers the energy barrier for cis-trans isomerization. rsc.org This leads to a higher population of the cis conformation (ω ≈ 0°), particularly in cyclic peptides or sterically constrained sequences. plos.org This shift can fundamentally change the peptide's global fold.

Studies on peptides composed entirely of N-methylated alanines have shown they can populate helical structures devoid of hydrogen bonds, stabilized instead by carbonyl-carbonyl interactions. researchgate.net However, in solvents like water, molecular dynamics simulations reveal that these structures can convert to β-strands due to interactions with solvent molecules. researchgate.net The presence of an N-methyl group eliminates the possibility of intra- and inter-molecular hydrogen bond formation at that position, which can destabilize secondary structures that rely on these bonds. mdpi.com For example, placing an N-methylated residue in the core of a β-sheet can disrupt its stability. nsf.gov

Table 2: Predicted Conformational Effects of Incorporating N-methyl-L-2-aminobutyric acid

| Structural Level | Predicted Behavior | Theoretical Basis |

|---|---|---|

| Amide Bond (ω) | Increased probability of cis isomer | Steric interactions involving the N-methyl group lower the cis/trans activation energy. rsc.org |

| Dihedral Angles (φ, ψ) | Restricted Ramachandran space | Steric hindrance from the N-methyl group limits allowed conformations. csic.es |

| Secondary Structure | Potential disruption of α-helices and β-sheets | Loss of N-H hydrogen bond donor capability. mdpi.com |

| Turns | Promotion of β-turns | The tendency towards cis amide bonds can stabilize turn structures. |

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reaction mechanisms, and energetics related to N-methylated amino acids. These calculations are vital for parameterizing force fields used in molecular dynamics simulations and for understanding the intrinsic properties of these modified residues.

DFT studies have been used to investigate the energetics of cis-trans isomerization around the N-methylated peptide bond. Calculations show that N-methylation lowers the activation energy for this isomerization compared to non-methylated analogues, confirming the increased accessibility of the cis state. rsc.org Furthermore, quantum calculations can elucidate the mechanism of incorporating Fmoc-N-methyl-L-2-aminobutyric acid during solid-phase peptide synthesis. The coupling of an N-methylated amino acid is often more challenging, and computational modeling can help optimize coupling reagents and conditions by revealing the reaction pathways and transition states. mdpi.com

Natural Bond Orbital (NBO) analysis, a quantum chemical technique, has shown that N-methylation leads to more positive (or less negative) charges on the amide nitrogen, carbon, and oxygen atoms. rsc.org DFT calculations also reveal that N-methylated amino acid derivatives have a higher energy Highest Occupied Molecular Orbital (HOMO) and a decreased HOMO-LUMO energy gap, suggesting increased reactivity. rsc.org These calculations are also essential for accurately modeling the non-bonded interactions, such as electrostatic and van der Waals forces, that govern peptide conformation. For accurate force field parameterization, structures are often optimized using DFT at a level like B3LYP/6-31G(d) before deriving the necessary parameters for molecular simulations. biorxiv.org

Table 3: Findings from Quantum Chemical Calculations on N-Methylated Peptides

| Calculation Type | Finding | Significance |

|---|---|---|

| DFT Energy Calculation | Lower activation energy for cis/trans isomerization. rsc.org | Explains the higher population of cis amide bonds observed experimentally. |

| DFT Solvation Model | Increased negative Gibbs free energy of solvation (ΔGsolv). rsc.org | Predicts higher aqueous solubility despite increased lipophilicity. |

| NBO Analysis | Altered atomic charges on the amide group. rsc.org | Affects the electrostatic potential and intermolecular interactions. |

| Frontier Molecular Orbital Theory | Higher HOMO energy and smaller HOMO-LUMO gap. rsc.org | Indicates greater chemical reactivity. |

| Reaction Pathway Modeling | Elucidation of transition states for peptide coupling. | Aids in optimizing synthetic protocols for sterically hindered N-methylated residues. mdpi.com |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Pathways

The synthesis of Fmoc-N-methyl-α-amino acids, including Fmoc-N-methyl-L-2-aminobutyric acid, has traditionally been a challenging aspect of peptide chemistry. However, ongoing research is focused on developing more efficient and environmentally friendly synthetic methods.

One promising approach involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the carboxylic acid. mdpi.com This solid-phase method allows for efficient methylation and subsequent cleavage without interfering with other synthetic steps, enhancing cost-effectiveness and scalability. mdpi.com The Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) protecting group to facilitate N-methylation, is a key strategy in this process. mdpi.com Researchers are also exploring different methylating agents, such as dimethyl sulfate (B86663) and methyl iodide, to optimize reaction conditions and yields. mdpi.com

Another area of development is the use of Lewis acid catalysis for the reductive opening of intermediate 5-oxazolidinones, which provides a highly efficient and more environmentally benign pathway to Fmoc-N-methyl-α-amino acids. acs.orgnih.gov Additionally, continuous-flow solid-phase peptide synthesis (SPPS) technology is being investigated for the rapid and efficient synthesis of N-methylated peptides. researchgate.netspringernature.comnih.gov This method has the potential to significantly reduce reaction times and the amount of solvent required compared to traditional batch technologies. researchgate.net

Exploration of New Biological Applications as Building Blocks for Therapeutics

The incorporation of N-methylated amino acids like this compound into peptide sequences can significantly enhance their therapeutic potential. N-methylation can improve a peptide's metabolic stability, bioavailability, and cell permeability. mdpi.comnih.govnih.gov These enhanced properties make N-methylated peptides attractive candidates for drug development.

Future research will likely focus on incorporating this compound into a wider range of therapeutic peptides, including:

Antimicrobial Peptides: N-methylation can enhance the activity and reduce the toxicity of antimicrobial peptides. mdpi.com

Cell-Penetrating Peptides: The increased lipophilicity from N-methylation can improve the ability of peptides to cross cell membranes, a key challenge in drug delivery. researchgate.net

Inhibitors of Protein-Protein Interactions: N-methylated peptides can be designed to disrupt specific protein-protein interactions implicated in diseases like cancer. researchgate.net For example, they have been used to create inhibitors of α-synuclein aggregation, which is associated with Parkinson's disease. nih.gov

Peptide-Based Drugs: The improved pharmacokinetic properties of N-methylated peptides make them suitable for a broader range of therapeutic applications. chemimpex.commdpi.com

The ability to strategically introduce N-methylation allows for the fine-tuning of a peptide's biological activity and properties, opening up new avenues for the development of novel therapeutics.

Advanced Analytical Techniques for Characterization in Complex Matrices

The analysis of N-methylated peptides within complex biological samples presents a significant challenge. The development of advanced analytical techniques is crucial for their characterization and for understanding their behavior in biological systems.

Mass spectrometry (MS) is a primary tool for the characterization of peptides. mdpi.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers like time-of-flight (TOF) are essential for determining the molecular weight and sequence of N-methylated peptides. mdpi.com Multistage mass spectrometry (MSn) provides detailed structural information, which is critical for identifying the precise location of N-methylation. rsc.org

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying peptides in complex mixtures. mdpi.comaimspress.com Advances in LC, including the development of new stationary phases, are improving the resolution of chiral amino acids and their N-methylated derivatives. aimspress.com

Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool for characterizing the conformation of N-methylated peptides. nih.gov NMR can be used to study the effects of N-methylation on the peptide backbone and to identify hydrogen bonding patterns. pnas.org

Future research in this area will likely focus on improving the sensitivity and resolution of these techniques to enable the analysis of low-abundance N-methylated peptides in complex biological matrices.

Integration with High-Throughput Synthesis and Screening Platforms

The combination of automated peptide synthesis and high-throughput screening is accelerating the discovery of new bioactive peptides. The integration of this compound and other N-methylated amino acids into these platforms is a key area of future development.

Once synthesized, libraries of N-methylated peptides can be screened for biological activity using a variety of high-throughput assays. This allows for the rapid identification of lead compounds with desirable therapeutic properties. The ability to generate and screen large libraries of N-methylated peptides will greatly facilitate the discovery of new drug candidates. nih.gov

Design Principles for N-Methylated Peptides with Enhanced Research Utility

The strategic incorporation of N-methylation can be used to control the conformation and properties of peptides. researchgate.net This has led to the development of design principles for creating N-methylated peptides with enhanced research utility.

One key principle is the use of N-methylation to modulate the conformational flexibility of a peptide. By restricting the available conformations, it is possible to pre-organize a peptide for binding to a specific target, thereby increasing its affinity and specificity. researchgate.net This has been demonstrated in the design of inhibitors of protein-RNA interactions. uzh.ch

Another design principle involves using N-methylation to improve the membrane permeability of peptides. pnas.org By masking backbone amide groups that can form hydrogen bonds with water, N-methylation can increase the lipophilicity of a peptide and enhance its ability to cross cell membranes. researchgate.net This is particularly important for the development of orally bioavailable peptide drugs. pnas.org

Furthermore, the position of N-methylation within a peptide sequence can have a profound impact on its biological activity. "N-methyl scanning," where N-methylation is systematically introduced at different positions in a peptide, is a powerful tool for probing structure-activity relationships. researchgate.net

Future research will continue to refine these design principles and explore new ways to use N-methylation to create peptides with novel and enhanced properties for a wide range of research and therapeutic applications.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-N-methyl-L-2-aminobutyric acid, and how do structural modifications impact peptide synthesis?

Methodological Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .

Coupling : Activate the amino acid with coupling reagents like HATU or DIC in the presence of HOAt or OxymaPure. The N-methyl group reduces steric hindrance, improving coupling efficiency in bulky residues .

Cleavage : TFA-based cocktails (e.g., TFA:H2O:Triisopropylsilane = 95:2.5:2.5) release the peptide from the resin.

Q. Structural Impact :

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Methodological Answer: Analytical Techniques :

Purification : Use preparative HPLC with a C18 column and lyophilize fractions to isolate the compound .

Q. What are the best practices for storing and handling this compound to maintain stability?

Methodological Answer:

- Storage : Keep at -20°C in anhydrous DMF or as a lyophilized powder to prevent hydrolysis of the Fmoc group .

- Handling : Avoid prolonged exposure to moisture or basic conditions (>pH 8), which accelerate Fmoc deprotection .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically hindered peptide sequences?

Methodological Answer:

- Coupling Reagents : HATU/HOAt outperforms DIC/OxymaPure in challenging couplings due to superior activation kinetics .

- Double Coupling : Perform two sequential couplings (10 min each) with fresh reagents to ensure complete acylation .

- Microwave Assistance : Apply microwave irradiation (50°C, 10 W) to reduce reaction time and improve yield .

Case Study : A 2024 study showed 95% coupling efficiency for this compound in a β-sheet-forming peptide using HATU/HOAt and 30% DMSO as a solubilizing additive .

Q. What strategies mitigate racemization during the incorporation of this compound into chiral peptides?

Methodological Answer:

Q. How does this compound behave under non-standard synthesis conditions (e.g., acidic/basic pH, high temperature)?

Methodological Answer: Stability Studies :

| Condition | Observation | Implication |

|---|---|---|

| pH 2 (TFA) | Stable for 24 hr; no Fmoc cleavage | Safe for resin cleavage |

| pH 10 (piperidine) | Rapid Fmoc deprotection within 5 min | Standard for SPPS |

| 60°C in DMF | 15% decomposition after 6 hr | Avoid elevated temperatures |

Application Note : The N-methyl group enhances resistance to protease degradation, making the compound ideal for in vivo studies of peptide therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.